![molecular formula C15H27N3O B2658063 N-(1-cyano-1-cyclopropylethyl)-2-[(3,3-dimethylbutan-2-yl)(methyl)amino]acetamide CAS No. 1210629-52-9](/img/structure/B2658063.png)
N-(1-cyano-1-cyclopropylethyl)-2-[(3,3-dimethylbutan-2-yl)(methyl)amino]acetamide
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Overview
Description
“N-(1-cyano-1-cyclopropylethyl)-2-[(3,3-dimethylbutan-2-yl)(methyl)amino]acetamide” is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a cyano group, a cyclopropyl group, and a dimethylbutyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyano-1-cyclopropylethyl)-2-[(3,3-dimethylbutan-2-yl)(methyl)amino]acetamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide.
Cyclopropyl group introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Amide formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with an acyl chloride or an ester under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(1-cyano-1-cyclopropylethyl)-2-[(3,3-dimethylbutan-2-yl)(methyl)amino]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical intermediate or active ingredient.
Biology: The compound could be used in studies related to enzyme inhibition or receptor binding.
Industry: It may find applications in the synthesis of specialty chemicals or as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of “N-(1-cyano-1-cyclopropylethyl)-2-[(3,3-dimethylbutan-2-yl)(methyl)amino]acetamide” would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1-cyclopropylethyl)-2-[(3,3-dimethylbutan-2-yl)(methyl)amino]acetamide: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[3,3-dimethylbutan-2-yl(methyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O/c1-11(14(2,3)4)18(6)9-13(19)17-15(5,10-16)12-7-8-12/h11-12H,7-9H2,1-6H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVINFGPICAHAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)CC(=O)NC(C)(C#N)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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